4-bromo-2-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate
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Overview
Description
4-bromo-2-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C26H18BrClN2O3. It is a member of the hydrazone family, characterized by the presence of a hydrazone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the hydrazone: Reacting 1-naphthylacetic acid hydrazide with 4-bromo-2-formylphenyl 2-chlorobenzoate under acidic conditions to form the hydrazone intermediate.
Coupling reaction: The hydrazone intermediate is then coupled with 2-chlorobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives or other substituted products
Scientific Research Applications
4-bromo-2-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate
- 4-bromo-2-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl benzoate
- 4-bromo-2-{(E)-[(2-{[(cyclohexylamino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl}phenyl 2-chlorobenzoate
Uniqueness
4-bromo-2-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate is unique due to its specific hydrazone structure and the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C26H18BrClN2O3 |
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Molecular Weight |
521.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C26H18BrClN2O3/c27-20-12-13-24(33-26(32)22-10-3-4-11-23(22)28)19(14-20)16-29-30-25(31)15-18-8-5-7-17-6-1-2-9-21(17)18/h1-14,16H,15H2,(H,30,31)/b29-16+ |
InChI Key |
ZZDLJRDUDXVJDK-MUFRIFMGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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